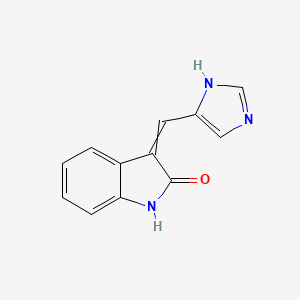
2-(Diphenylmethyl)-1,3-thiazol-4-amine
Overview
Description
2-(Diphenylmethyl)-1,3-thiazol-4-amine is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a diphenylmethyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylmethyl)-1,3-thiazol-4-amine typically involves the reaction of diphenylmethanol with thioamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction scheme is as follows:
- Diphenylmethanol + Thioamide → Intermediate
- Intermediate → this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Commonly, Lewis acids like aluminum chloride are used to facilitate the cyclization process. The reaction is typically carried out in a solvent like dichloromethane or toluene to ensure proper mixing and heat dissipation.
Chemical Reactions Analysis
Types of Reactions: 2-(Diphenylmethyl)-1,3-thiazol-4-amine undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
- Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the thiazole ring.
Common Reagents and Conditions:
- Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
- Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
- Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products:
- Oxidation: Sulfoxides and sulfones.
- Reduction: Thiazolidine derivatives.
- Substitution: Halogenated thiazole derivatives.
Scientific Research Applications
2-(Diphenylmethyl)-1,3-thiazol-4-amine has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
- Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
- Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diphenylmethyl)-1,3-thiazol-4-amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The diphenylmethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis and protein function.
Comparison with Similar Compounds
- 2-(Diphenylmethyl)-pyrrolidine
- 2-(Diphenylmethyl)-piperidine
- 2-(Diphenylmethyl)-imidazole
Comparison: 2-(Diphenylmethyl)-1,3-thiazol-4-amine is unique due to the presence of both sulfur and nitrogen in the thiazole ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, such as 2-(Diphenylmethyl)-pyrrolidine and 2-(Diphenylmethyl)-piperidine, the thiazole derivative exhibits enhanced antimicrobial properties and different pharmacokinetic profiles. The presence of the thiazole ring also allows for a broader range of chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
2-benzhydryl-1,3-thiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c17-14-11-19-16(18-14)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUZMBXMNDQVIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NC(=CS3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387159 | |
| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425399-53-7 | |
| Record name | 2-benzhydryl-1,3-thiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















